molecular formula C13H14N2O2S B12131477 Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 105512-58-1

Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-

Cat. No.: B12131477
CAS No.: 105512-58-1
M. Wt: 262.33 g/mol
InChI Key: LZIMBIJMIDEEEZ-UHFFFAOYSA-N
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Description

Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- typically involves the reaction of 4-(4-methoxyphenyl)-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as halides or alkoxides can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, alkoxides, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- has shown promise in preclinical studies as a potential drug candidate for the treatment of certain diseases. Its ability to modulate biological pathways makes it a target for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway. This interaction can lead to various therapeutic effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    Propanamide, N-(4-methoxyphenyl)-: This compound lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    Propanamide, N-(4-methoxyphenyl)-2-methyl-: The presence of a methyl group in this compound alters its chemical properties and reactivity.

    Propanamide, N-(4-hydroxyphenyl)-: The hydroxyl group in this compound provides different chemical reactivity compared to the methoxy group.

Uniqueness: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

105512-58-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C13H14N2O2S/c1-3-12(16)15-13-14-11(8-18-13)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

LZIMBIJMIDEEEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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